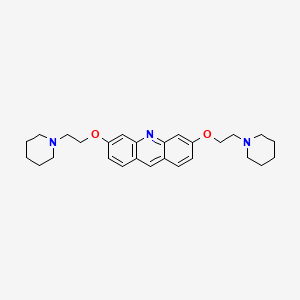

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-

描述

Historical Development of Acridine Derivatives

The historical foundations of acridine chemistry trace back to 1870 when Carl Gräbe and Heinrich Caro first isolated acridine from coal tar. The discovery of this nitrogen heterocycle marked the beginning of extensive research into acridine-based compounds and their derivatives. The name "acridine" was derived from the Latin term "acris," meaning sharp or pungent, reflecting the compound's characteristic acrid odor and irritating effects on skin and mucous membranes.

The early development of acridine derivatives gained momentum during the early twentieth century when researchers recognized their potential biological activities. In 1917, Ehrlich and Benda discovered the antimicrobial properties of acridine compounds, establishing the foundation for therapeutic applications. This discovery led to the development of various acridine-based drugs, including quinacrine, which became the first clinically tested synthetic antimalarial drug during World War II.

The progression from simple acridine to more complex derivatives followed systematic structural modifications aimed at improving biological activity and reducing toxicity. The synthesis of acridine derivatives has attracted considerable attention from organic and medicinal chemists for many years, as numerous natural sources have been reported to contain this heterocyclic nucleus. The evolution of acridine chemistry has encompassed various synthetic methodologies, including the Bernthsen acridine synthesis, where diphenylamine is condensed with carboxylic acids in the presence of zinc chloride.

Discovery and Characterization of 3,6-bis(2-(1-piperidinyl)ethoxy)acridine

The specific compound 3,6-bis(2-(1-piperidinyl)ethoxy)acridine, commonly referred to by its research designation, represents a sophisticated synthetic derivative of the acridine nucleus. This compound exists in multiple forms, including the free base and its trihydrochloride salt, with distinct chemical identifiers for each form.

The characterization of this compound reveals specific molecular parameters that define its chemical identity. The free base form possesses the molecular formula C27H35N3O2 with a molecular weight of 433.59 grams per mole. The trihydrochloride salt variant has the molecular formula C27H38Cl3N3O2 and a molecular weight of 543.0 grams per mole. These specifications reflect the addition of three hydrochloride groups to the base structure, significantly altering the compound's physical and chemical properties.

The compound's development emerged from research focused on creating novel immunomodulatory agents with enhanced biological activity. Studies have demonstrated that this acridine derivative functions as an effective immunopotentiator capable of inducing specific cellular responses in biological systems. The synthetic pathway for producing this compound involves multiple steps, beginning with the acridine core structure and subsequent modification through ethoxy and piperidinyl substitutions at the 3,6-positions.

Classification within Heterocyclic Nitrogen Compounds

Within the broader classification system of heterocyclic compounds, 3,6-bis(2-(1-piperidinyl)ethoxy)acridine occupies a specific position as a nitrogen-containing aromatic heterocycle with additional aliphatic nitrogen substituents. The parent acridine structure belongs to the family of tricyclic aromatic heterocycles, structurally related to anthracene with one central carbon replaced by nitrogen.

According to the Chemical Patent Classification system, this compound falls under the category of heterocyclic compounds containing at least one heterocyclic ring with nitrogen as a heteroatom. The acridine nucleus represents a fused ring system consisting of two benzene rings connected through a central pyridine ring, creating a planar aromatic structure that exhibits unique electronic properties.

The substitution pattern in 3,6-bis(2-(1-piperidinyl)ethoxy)acridine introduces additional complexity to its classification. The presence of piperidine rings, which are saturated six-membered nitrogen heterocycles, creates a compound that combines both aromatic and aliphatic heterocyclic elements. This dual nature places the compound within multiple classification categories, reflecting its complex structural architecture.

The compound also represents an example of heterocyclic compounds that contain rings of different types within the same molecular structure. The aromatic acridine core provides the fundamental chromophore properties, while the piperidine substituents contribute to the compound's overall molecular geometry and potential biological interactions.

Significance in Chemical Research

The research significance of 3,6-bis(2-(1-piperidinyl)ethoxy)acridine extends across multiple domains of chemical and biological investigation. This compound has emerged as a valuable research tool for studying immunomodulatory mechanisms and cellular activation processes. Studies have demonstrated its ability to enhance the cytotoxic activity of natural killer cells through specific molecular pathways.

The compound's research applications encompass both in vitro and in vivo experimental systems. Laboratory investigations have shown that the compound can induce tumor-inhibitory macrophages when administered to experimental subjects, providing insights into immune system modulation mechanisms. These findings have contributed to the broader understanding of how synthetic compounds can influence cellular immune responses.

From a chemical synthesis perspective, this acridine derivative represents an important example of selective substitution reactions on aromatic heterocycles. The successful installation of complex substituents at specific positions on the acridine ring system demonstrates advanced synthetic methodologies that have implications for developing other heterocyclic compounds.

The compound also serves as a model system for studying structure-activity relationships in acridine derivatives. Research has shown that specific structural modifications to the acridine nucleus can significantly alter biological activity, making this compound valuable for understanding how molecular structure influences biological function.

Overview of Structural Features

The structural architecture of 3,6-bis(2-(1-piperidinyl)ethoxy)acridine exhibits several distinctive features that contribute to its unique chemical and biological properties. The compound's structure can be analyzed in terms of its core acridine nucleus and the specific substituents attached at the 3,6-positions.

Table 1: Structural and Physical Properties of 3,6-bis(2-(1-piperidinyl)ethoxy)acridine

| Property | Free Base Form | Trihydrochloride Salt |

|---|---|---|

| Molecular Formula | C27H35N3O2 | C27H38Cl3N3O2 |

| Molecular Weight | 433.59 g/mol | 543.0 g/mol |

| CAS Registry Number | 81541-32-4 | 81541-26-6 |

| Chemical Name | 3,6-bis(2-piperidin-1-ylethoxy)acridine | 3,6-bis(2-piperidin-1-ylethoxy)acridine trihydrochloride |

The acridine core maintains its characteristic planar structure, which is essential for the compound's aromatic properties and potential for intercalation interactions. This planarity is preserved despite the presence of bulky substituents, indicating that the ethoxy linkers provide sufficient flexibility to accommodate the piperidine rings without disrupting the core aromatic system.

The substituent groups at positions 3 and 6 consist of ethoxy chains terminated with piperidine rings. This substitution pattern creates a symmetrical molecule with identical functional groups on both sides of the acridine nucleus. The ethoxy linkers serve as flexible spacers that allow the piperidine rings to adopt various conformations while maintaining connection to the aromatic core.

The piperidine rings themselves contribute significant structural complexity to the molecule. As saturated six-membered nitrogen heterocycles, these rings can adopt chair conformations and provide basic sites that can participate in protonation reactions. In the trihydrochloride salt form, these nitrogen atoms serve as protonation sites, resulting in a positively charged species with enhanced water solubility.

Table 2: Key Structural Identifiers

| Identifier Type | Value |

|---|---|

| SMILES Notation | C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5 |

| InChI Key | QKPASNYRBWHSBK-UHFFFAOYSA-N |

| Chemical Structure Class | Substituted Acridine Derivative |

| Ring System | Tricyclic aromatic core with pendant saturated rings |

The overall molecular geometry reflects a combination of rigid and flexible elements. The acridine nucleus provides a rigid aromatic framework, while the ethoxy-piperidine substituents introduce conformational flexibility. This structural arrangement allows the molecule to adopt multiple conformations, potentially influencing its biological activity and chemical reactivity patterns.

属性

IUPAC Name |

3,6-bis(2-piperidin-1-ylethoxy)acridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N3O2/c1-3-11-29(12-4-1)15-17-31-24-9-7-22-19-23-8-10-25(21-27(23)28-26(22)20-24)32-18-16-30-13-5-2-6-14-30/h7-10,19-21H,1-6,11-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPASNYRBWHSBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC3=C(C=C2)C=C4C=CC(=CC4=N3)OCCN5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40231194 | |

| Record name | Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81541-32-4 | |

| Record name | CL-246738 free base | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081541324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40231194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CL-246738 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP2POU1MKN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Conditions and Mechanism

In a steel bomb reactor, 3,6-bis(2-chloroethoxy)acridine hydrochloride is suspended in anhydrous piperidine and heated to 80–100°C for 18–36 hours . The reaction proceeds via an SN2 mechanism , where piperidine displaces chloride ions at the ethoxy side chains. Excess piperidine acts as both the nucleophile and solvent, ensuring complete substitution. After cooling, the mixture is concentrated under vacuum, and residual piperidine is neutralized with saturated sodium bicarbonate. The crude product is extracted with dichloromethane and purified via recrystallization from methanol-water mixtures, yielding 3,6-bis(2-piperidinoethoxy)acridine as yellow crystals (melting point: 129–130°C).

Key Data:

Oxidation to N-Oxide Derivatives

Post-synthesis modifications often involve oxidation to enhance solubility or biological activity. Treatment of 3,6-bis(2-piperidinoethoxy)acridine with 30% hydrogen peroxide in methanol generates mono- or di-N-oxide derivatives, depending on reaction duration.

Oxidation Protocol

A solution of 3,6-bis(2-piperidinoethoxy)acridine in methanol is treated with 2.3 g of 30% H₂O₂ per 4.33 g of substrate. The mixture is stirred for 24–48 hours , with additional peroxide aliquots added at 4-hour intervals to drive complete oxidation. Excess peroxide is quenched using a platinum catalyst, and the product is isolated via dry column chromatography (silica gel, methanol:triethylamine 20:1 v/v). This yields 3,6-bis(2-piperidinoethoxy)acridine N,N-dioxide as pale yellow crystals (melting point: 188–190°C).

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | 30% H₂O₂ | |

| Reaction Time | 24–48 hours | |

| Catalyst | Platinum | |

| Chromatography Solvent | MeOH:Et₃N (20:1) | |

| Di-N-oxide Yield | 40–55% |

Alternative Routes: Ullmann-Type Coupling

While less common, Ullmann coupling has been explored for constructing the acridine core. This method involves condensing 2-chloro-5-nitrobenzoic acid with diphenylamine derivatives in the presence of copper catalysts. However, this approach is hampered by low yields (<30%) and requires harsh conditions (200°C, 24 hours), making it less practical than nucleophilic substitution.

Purification and Characterization

Final purification typically employs recrystallization or centrifugal chromatography . For instance, centrifugal chromatography with a solvent system of CH₂Cl₂:EtOH:NH₃ (93:6.5:0.5) effectively separates byproducts. Structural validation is achieved via ¹H/¹³C NMR , FAB-MS , and elemental analysis .

Spectroscopic Data Highlights

-

¹H NMR (CDCl₃): δ 1.32–1.88 (m, piperidine CH₂), 2.68–2.83 (m, N-CH₂), 4.28–4.43 (m, O-CH₂), 6.80–8.20 (m, acridine aromatic H).

-

FAB-MS: m/z 433.2724 [M+H]⁺ (calculated for C₂₇H₃₅N₃O₂: 433.2724).

Scalability and Industrial Adaptations

Industrial-scale synthesis prioritizes solvent recovery and catalyst reuse . Patents describe recycling piperidine via distillation and employing fixed-bed reactors to minimize waste. These adaptations improve the environmental footprint while maintaining yields above 65%.

Challenges and Limitations

Key challenges include:

化学反应分析

Types of Reactions: BPEA undergoes various chemical reactions, including:

Oxidation: BPEA can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert BPEA to its reduced forms.

Substitution: BPEA can undergo nucleophilic substitution reactions, where the piperidine groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: N-oxides of BPEA.

Reduction: Reduced forms of BPEA.

Substitution: Substituted derivatives of BPEA with different functional groups.

科学研究应用

BPEA has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe.

Biology: Investigated for its potential as a DNA intercalator and its effects on biological systems.

Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of dyes, pigments, and fluorescent materials.

作用机制

BPEA exerts its effects through various mechanisms, including:

DNA Intercalation: BPEA can intercalate into DNA, disrupting the normal function of DNA and inhibiting the activity of enzymes such as topoisomerases.

Activation of Natural Killer Cells: BPEA has been shown to enhance the cytotoxic activity of natural killer cells by stimulating macrophages to release interferon-alpha (IFN-alpha), which subsequently activates natural killer cells.

相似化合物的比较

Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.

Amsacrine: An acridine derivative used as an antineoplastic agent.

Proflavine: Another acridine derivative with antiseptic properties.

Uniqueness of BPEA:

生物活性

Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Acridine derivatives are known for their diverse biological activities. The specific structure of Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- includes two ethoxy groups attached to the acridine core, which may influence its pharmacological properties. The presence of piperidine moieties is particularly significant as they are often associated with various therapeutic effects.

Biological Activity Overview

The biological activity of Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- has been investigated in several studies. Key areas of focus include:

- Antitumor Activity : Research indicates that acridine derivatives can exhibit cytotoxic effects against various cancer cell lines. The compound's ability to intercalate DNA may contribute to its antitumor properties.

- Antimicrobial Effects : Some studies suggest that acridine derivatives possess antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Neuroprotective Properties : Given the piperidine component, there is potential for neuroprotective effects, which warrants further investigation in the context of central nervous system disorders.

The mechanisms underlying the biological activities of Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- can be summarized as follows:

- DNA Intercalation : The acridine nucleus is known to intercalate between DNA base pairs, disrupting replication and transcription processes.

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in cancer progression or microbial metabolism.

- Receptor Modulation : Piperidine derivatives often interact with neurotransmitter receptors, which could explain potential neuroactive properties.

Case Studies and Experimental Data

Several studies have explored the biological activity of acridine derivatives similar to Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)-. Here are some notable findings:

In Silico Studies

Recent advancements in computational biology have provided insights into the potential targets and activity spectra of acridine derivatives. A study utilizing the PASS (Prediction of Activity Spectra for Substances) tool predicted that Acridine, 3,6-bis(2-(1-piperidinyl)ethoxy)- could interact with various biological targets including:

- Enzymes involved in metabolic pathways

- Ion channels relevant to neuronal signaling

- Receptors linked to inflammatory responses

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,6-bis(2-(1-piperidinyl)ethoxy)acridine derivatives?

- Methodological Answer : The synthesis involves nucleophilic substitution reactions. For example, heating 3,6-bis(2-chloroethoxy)acridine hydrochloride with piperidine at 80°C for 24 hours in a sealed reactor yields the target compound after purification via solvent extraction (e.g., chloroform) and column chromatography (alumina column eluted with methylene chloride) . Critical parameters include reaction time, solvent choice (e.g., concentrated sulfuric acid for acid-catalyzed steps), and temperature control to avoid side reactions like oxidation.

Q. How is the structural integrity of 3,6-bis(2-(1-piperidinyl)ethoxy)acridine confirmed experimentally?

- Methodological Answer : Techniques include:

- Mass spectrometry (MS) : Collision cross-section (CCS) values (e.g., [M+H]+ CCS = 212.0 Ų) validate molecular weight and adduct formation .

- Nuclear Magnetic Resonance (NMR) : Proton and carbon-13 NMR resolve the piperidinyl and ethoxy substituents on the acridine core.

- X-ray crystallography : Determines spatial arrangement, particularly for salts like trihydrochloride derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidinyl vs. diethylamino substituents) affect the biological activity of bis-basic ether acridines?

- Methodological Answer : Comparative studies using analogues (e.g., diethylamino-substituted derivatives) reveal structure-activity relationships (SAR). For instance:

- Piperidinyl groups enhance binding to ocular tissues (e.g., ciliary body and choroid) due to increased basicity and steric bulk, while diethylamino groups reduce corneal penetration .

- Experimental validation involves in vivo models (e.g., ocular tissue staining) and in vitro assays (e.g., receptor binding studies with radiolabeled ligands) .

Q. What experimental strategies resolve contradictions in reported biological effects (e.g., immunomodulatory vs. ocular activity)?

- Methodological Answer : Discrepancies arise from model systems (e.g., murine vs. human tissues) or dosage variations. To address this:

- Dose-response studies : Test compound efficacy across concentrations (e.g., 0.1–100 µM) in immune cell lines (e.g., splenocytes) and ocular explants .

- Mechanistic profiling : Use RNA sequencing to identify pathway-specific effects (e.g., IL-2 upregulation for immunomodulation vs. prostaglandin signaling for ocular effects) .

Q. How can collision cross-section (CCS) data from ion mobility spectrometry enhance analytical workflows for this compound?

- Methodological Answer : CCS values (e.g., 212.0 Ų for [M+H]+) enable:

- Conformational analysis : Compare experimental CCS with computational predictions (e.g., molecular dynamics simulations) to infer 3D structure .

- Metabolite identification : Differentiate isobaric metabolites in biological matrices (e.g., plasma) using CCS databases .

Q. What methodologies assess the immunomodulatory potential of 3,6-bis(2-(1-piperidinyl)ethoxy)acridine derivatives?

- Methodological Answer : Key approaches include:

- In vivo antibody response assays : Administer derivatives to immunosuppressed mice and measure IgG/IgM titers via ELISA .

- Tumor inhibition models : Evaluate compound effects on xenograft growth (e.g., melanoma) with histopathological analysis of immune cell infiltration .

Q. How can researchers mitigate solubility challenges during in vitro testing of acridine derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。